molecular formula C9H13ClN2O2 B12923816 5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one CAS No. 62022-12-2

5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one

Cat. No.: B12923816
CAS No.: 62022-12-2
M. Wt: 216.66 g/mol
InChI Key: PSRAGVFQXAAJDC-UHFFFAOYSA-N
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Description

5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one is a chemical compound that belongs to the pyrimidinone family. This compound is characterized by the presence of a tert-butoxy group, a chlorine atom, and a methyl group attached to the pyrimidinone ring. The tert-butoxy group is known for its steric hindrance and electron-donating properties, which can influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one typically involves the reaction of appropriate pyrimidine derivatives with tert-butyl alcohol and chlorinating agents. One common method includes the use of tert-butyl alcohol in the presence of a strong acid catalyst to introduce the tert-butoxy group. The chlorination step can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Hydrolysis: The tert-butoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea can be used in substitution reactions. These reactions are typically carried out in polar solvents like methanol or ethanol at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidinones, hydroxyl derivatives, and reduced forms of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s binding affinity to these targets by providing steric hindrance and electronic effects. The chlorine atom can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(tert-Butoxy)-2-chloropyrimidin-4(1H)-one: Similar structure but lacks the methyl group, which can affect its reactivity and binding properties.

    2-Chloro-6-methylpyrimidin-4(1H)-one: Lacks the tert-butoxy group, resulting in different steric and electronic properties.

    5-(tert-Butoxy)-6-methylpyrimidin-4(1H)-one:

Uniqueness

5-(tert-Butoxy)-2-chloro-6-methylpyrimidin-4(1H)-one is unique due to the combination of the tert-butoxy, chlorine, and methyl groups on the pyrimidinone ring. This combination provides a distinct set of steric and electronic properties, making the compound highly versatile for various chemical reactions and applications. The presence of the tert-butoxy group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar compounds .

Properties

CAS No.

62022-12-2

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

2-chloro-4-methyl-5-[(2-methylpropan-2-yl)oxy]-1H-pyrimidin-6-one

InChI

InChI=1S/C9H13ClN2O2/c1-5-6(14-9(2,3)4)7(13)12-8(10)11-5/h1-4H3,(H,11,12,13)

InChI Key

PSRAGVFQXAAJDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)Cl)OC(C)(C)C

Origin of Product

United States

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